molecular formula C17H15ClF2N2O3 B586829 5-Dechloro Roflumilast CAS No. 1391053-75-0

5-Dechloro Roflumilast

Cat. No.: B586829
CAS No.: 1391053-75-0
M. Wt: 368.765
InChI Key: DFBMFKHZZINXPE-UHFFFAOYSA-N
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Description

Contextualization of Roflumilast (B1684550) as a Prototypical PDE4 Inhibitor in Inflammatory Disease Research

Roflumilast is a selective, long-acting inhibitor of the enzyme phosphodiesterase 4 (PDE4) and is utilized as an oral medication for treating inflammatory conditions, particularly those affecting the lungs like severe chronic obstructive pulmonary disease (COPD). jocpr.comresearchgate.net By inhibiting PDE4, the primary PDE subtype in immune and inflammatory cells, Roflumilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn regulates various genes and proteins to exert anti-inflammatory effects. nih.govfrontiersin.org

Research has demonstrated that Roflumilast can suppress airway inflammation, improve lung function, and reduce the frequency of exacerbations in patients with COPD. frontiersin.orgatsjournals.org Its potent anti-inflammatory properties have been shown to significantly reduce the numbers of neutrophils and eosinophils, key inflammatory cells, in the sputum of COPD patients. atsjournals.orgopenaccessjournals.com The therapeutic potential of Roflumilast extends to other inflammatory conditions as well, including asthma, psoriatic arthritis, and plaque psoriasis. nih.govmdpi.com The development and study of Roflumilast have positioned it as a benchmark for a novel class of drugs targeting inflammatory diseases. openaccessjournals.com

Role of 5-Dechloro Roflumilast in Impurity Profiling and Compound Characterization Studies

In the manufacturing and synthesis of any active pharmaceutical ingredient (API) like Roflumilast, the formation of impurities is a critical aspect to monitor and control. veeprho.comrjpdft.com Impurity profiling, which includes the identification, quantification, and characterization of these unwanted chemicals, is essential for ensuring the safety, efficacy, and quality of the final drug product. veeprho.comglobalpharmatek.compharmaffiliates.com

This compound is identified as a process-related impurity of Roflumilast. pharmaffiliates.com An impurity is any substance in a drug product that is not the intended active ingredient or an excipient. veeprho.com The presence of impurities, even in small amounts, can potentially affect the safety and effectiveness of the medication. rjpdft.com Therefore, regulatory bodies like the FDA mandate comprehensive impurity profiling for drug approval. globalpharmatek.compharmaffiliates.com

The availability of well-characterized impurities like this compound is vital for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the Roflumilast API. globalpharmatek.combiosynth.com These reference standards allow for accurate detection and quantification of impurities, helping to maintain consistent product quality and patient safety. globalpharmatek.comresearchgate.net

Below is a table detailing this compound and other known impurities of Roflumilast.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₇H₁₅ClF₂N₂O₃368.761391053-75-0
Roflumilast N-OxideC₁₇H₁₄Cl₂F₂N₂O₄419.21292135-78-5
3-O-Decyclopropyl RoflumilastNot AvailableNot AvailableNot Available
Roflumilast Carboxylic Acid ImpurityNot AvailableNot AvailableNot Available
4-Amino-3,5-dichloropyridine (B195902)Not AvailableNot AvailableNot Available
3,4-Di(cyclopropylmethoxy) RoflumilastNot AvailableNot AvailableNot Available

This table is based on available data and may not be exhaustive. pharmaffiliates.compharmaffiliates.com

Significance of Investigating Analogues and Metabolites in Medicinal Chemistry

The study of drug analogues and metabolites is a cornerstone of medicinal chemistry, providing invaluable insights that extend far beyond simple impurity analysis. scielo.br

Drug Analogues , which are compounds with a similar chemical structure to a lead drug but with specific modifications, are crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues, medicinal chemists can understand which parts of a molecule are essential for its biological activity.

Optimization of Properties: Analogues are created to improve a drug's properties, such as increasing potency, enhancing selectivity, improving solubility, or reducing side effects. scielo.br

Drug Repositioning: Investigating analogues of known drugs can lead to the discovery of new therapeutic applications.

Drug Metabolites are the substances formed when the body processes a drug. Studying them is critical for:

Understanding Pharmacokinetics: Metabolite studies help to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov This information is vital for determining the drug's duration of action and potential for accumulation.

Identifying Active Metabolites: Sometimes, a metabolite is more active than the parent drug. For instance, Roflumilast is converted in the body to its primary metabolite, Roflumilast N-oxide, which also contributes significantly to its therapeutic effect. openaccessjournals.comijacskros.com

Assessing Safety and Toxicity: Some metabolites can be toxic. dergipark.org.tr Identifying and characterizing these metabolites is a critical part of the drug safety evaluation process. dergipark.org.tracs.org

Forced degradation studies, which involve subjecting a drug to harsh conditions like acid, base, and oxidation, are performed to predict potential degradation products and metabolites that might form under various storage or physiological conditions. ijacskros.comnih.gov This helps in developing stability-indicating analytical methods. ijacskros.com

In essence, the comprehensive investigation of compounds like this compound, along with other analogues and metabolites, is fundamental to the development of safe, effective, and high-quality pharmaceutical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBMFKHZZINXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of Roflumilast (B1684550) Precursors

The synthesis of Roflumilast, chemically known as 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, relies on the preparation of two key precursors: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3,5-dichloro-4-aminopyridine. nih.gov Various synthetic strategies have been developed to produce these intermediates efficiently.

One of the primary precursors is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid . Multiple synthetic routes to this compound have been reported. A common approach begins with 3,4-dihydroxybenzaldehyde. This starting material undergoes a reaction with sodium chlorodifluoroacetate in the presence of a base to introduce the difluoromethoxy group, followed by etherification with bromomethylcyclopropane to add the cyclopropylmethoxy group. The resulting aldehyde is then oxidized to the desired benzoic acid. google.com Alternative methods start from materials like 3-halogeno-4-hydroxybenzaldehyde, which first reacts with cyclopropylmethanol, followed by reaction with a chlorodifluoroacetic acid derivative and subsequent oxidation. google.com Another reported route utilizes 4-hydroxy-3-iodobenzoic acid as a starting point, proceeding through esterification, etherification, and a key copper-catalyzed hydroxylation step to yield the target benzoic acid intermediate. thieme-connect.com

The second key precursor is 3,5-dichloro-4-aminopyridine . This compound is typically prepared from 4-aminopyridine (B3432731) through a direct chlorination reaction.

The final step in Roflumilast synthesis involves the coupling of these two precursors. Typically, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is first converted to its more reactive acid chloride derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, often using a chlorinating agent like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). patsnap.com This acid chloride is then reacted with 3,5-dichloro-4-aminopyridine in an inert solvent, often in the presence of a base, to form the final amide bond, yielding Roflumilast. google.com

Pathways Leading to the Formation of 5-Dechloro Roflumilast as a Related Impurity

During the synthesis of Roflumilast, several process-related impurities can be formed. Among these is this compound, also known as N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide or Roflumilast Impurity-VII. jocpr.compharmaffiliates.com Its formation is a critical aspect to control during manufacturing to ensure the purity of the final active pharmaceutical ingredient.

The term "5-Dechloro" indicates the absence of one of the chlorine atoms at the C-5 position of the pyridine (B92270) ring. The formation of this impurity is not typically a result of a direct regioselective dechlorination of the final Roflumilast molecule. Instead, evidence from synthetic studies of Roflumilast impurities suggests that this compound primarily arises from the presence of a related impurity in one of the key starting materials. jocpr.com

The most probable pathway for the formation of this compound is the presence of 3-chloro-4-aminopyridine as an impurity within the 3,5-dichloro-4-aminopyridine raw material. If this monochlorinated pyridine derivative is present, it will react with the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride intermediate during the final coupling step, leading directly to the formation of this compound alongside the desired product. The synthesis of this specific impurity for use as an analytical standard has been described by reacting 4-Difluoromethoxy-3-cyclopropylmethoxybenzoic acid with 3-chloro-4-aminopyridine, supporting this formation pathway. jocpr.com

Beyond this compound, a number of other process-related impurities have been identified and characterized during Roflumilast synthesis. jocpr.comresearchgate.net These impurities can originate from starting materials, intermediates, or side reactions occurring during the synthesis. A detailed investigation into these impurities allows for better process control and analytical monitoring. jocpr.comjocpr.com

Table 1: Major Process-Related Impurities in Roflumilast Synthesis jocpr.comresearchgate.net
Impurity DesignationChemical NameSource/Pathway
Impurity IN-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamideArises from 3,4-bis(difluoromethoxy)benzoic acid impurity in the benzoic acid intermediate.
Impurity II4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamideArises from isomeric impurity 4-cyclopropylmethoxy-3-difluoromethoxybenzoic acid.
Impurity III3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamideArises from 3,4-bis(cyclopropylmethoxy)benzoic acid impurity in the benzoic acid intermediate.
Impurity IV3-Cyclobutyl-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamideArises from cyclobutyl bromide impurity in the cyclopropyl (B3062369) methyl bromide raw material.
Impurity V3-(But-3-en-1-yloxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamideArises from 4-bromo-1-butene (B139220) impurity in the cyclopropyl methyl bromide raw material.
Impurity VI3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamideArises from 4-aminopyridine impurity in the 3,5-dichloro-4-aminopyridine raw material.
Impurity VII (this compound)N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamideArises from 3-chloro-4-aminopyridine impurity in the 3,5-dichloro-4-aminopyridine raw material.
Impurity VIII3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxideFormed by the N-oxidation of the Roflumilast molecule.

Development of Analytical Methods for Detection and Quantification in Research Samples

To control the levels of this compound and other related substances in Roflumilast, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. asianpubs.orgijacskros.com

Several stability-indicating HPLC and UPLC methods have been developed and validated for the simultaneous determination of Roflumilast and its impurities. ijacskros.comresearchgate.net These methods are designed to separate the main compound from all known process-related and degradation impurities, ensuring accurate quantification. For instance, a UPLC method has been reported that effectively separates Roflumilast from seven related compounds, including this compound (RC-07), in a short run time. ijacskros.com Similarly, various HPLC methods using different columns and mobile phase compositions have been validated for the assay and content uniformity testing of Roflumilast, demonstrating their capability to resolve the active ingredient from its impurities. asianpubs.orgscribd.com

The key parameters for these chromatographic methods are summarized below.

Table 2: Analytical Methods for Detection of Roflumilast and Impurities asianpubs.orgijacskros.comresearchgate.net
TechniqueColumnMobile PhaseDetectionKey Application
UPLCAcquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Gradient elution with a mixture of phosphate (B84403) buffer and acetonitrile (B52724).UV at 250 nmQuantitative determination of Roflumilast and its related impurities (including this compound). ijacskros.com
HPLCAccucore-C18 (150 × 4.6 mm, 4 µm)Isocratic elution with 10 mM sodium dihydrogen phosphate monohydrate buffer and acetonitrile (45:55 v/v).UV at 215 nmAssay and content uniformity testing of Roflumilast in tablets. asianpubs.org
HPLC-FDC18 analytical column (250x4.6 mm, 5 µm)Isocratic elution with 0.08% aqueous o-phosphoric acid and methanol (B129727) (20:80 v/v).Fluorescence (Ex: 290 nm, Em: 380 nm)Quantification of Roflumilast in tablet formulations. researchgate.net

The limits of detection (LOD) and quantification (LOQ) for this compound are typically established at very low levels, often in the range of 0.01–0.05 µg/mL, allowing for precise monitoring and control of this impurity in the final drug substance. ijacskros.com

Molecular and Cellular Mechanisms of Action

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Profile

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling. bpsbioscience.com It specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), converting it to the inactive 5'-monophosphate (AMP). nih.govnih.gov This action terminates cAMP-mediated signaling pathways. nih.gov PDE4 is predominantly found in inflammatory cells, making it a key target for anti-inflammatory therapies. bpsbioscience.comersnet.org The PDE4 enzyme family is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D, which give rise to over 20 different isoforms through alternative splicing. mdpi.compnas.org

Roflumilast (B1684550) demonstrates high potency and selectivity for PDE4 enzymes. medchemexpress.comnih.gov It inhibits PDE4 activity with IC50 values in the subnanomolar to low nanomolar range, while having minimal effect on other PDE families (PDE1, PDE2, PDE3, PDE5) even at concentrations thousands of times higher. ersnet.orgmedchemexpress.com

Research indicates that Roflumilast exhibits a degree of selectivity among the PDE4 isoforms. It is a potent inhibitor of most PDE4 splice variants. nih.gov Specifically, it shows high potency against PDE4B and PDE4D. mdpi.commdpi.com Some studies have shown a slightly lower potency for the PDE4C isoform. medchemexpress.comnih.gov The potent inhibition of PDE4B is considered significant for its anti-inflammatory effects. amegroups.cnfrontiersin.org

Inhibitory Potency (IC50) of Roflumilast Against PDE4 Isoforms
CompoundPDE4A1PDE4A4PDE4B1PDE4B2PDE4C1PDE4C2PDE4D
Roflumilast0.7 nM medchemexpress.com0.9 nM medchemexpress.com0.7 nM medchemexpress.com0.2 nM medchemexpress.com3 nM medchemexpress.com4.3 nM medchemexpress.com0.68 nM mdpi.com
Comparative PDE4 Inhibition
CompoundPDE4 IC50Selectivity over other PDEs
Roflumilast0.8 nM mdpi.com>10,000-fold vs PDE1, 2, 3, 5 ersnet.org
Roflumilast N-oxide2 nM caymanchem.com>10,000-fold vs PDE1-3, 5 caymanchem.com

Intracellular Signaling Modulation via Cyclic AMP (cAMP) Pathway

By inhibiting PDE4, Roflumilast and its N-oxide prevent the degradation of cAMP, leading to its intracellular accumulation. nih.govnih.gov This elevation in cAMP levels is central to the compound's mechanism of action, as cAMP is a crucial second messenger that regulates a multitude of cellular functions. nih.govmdpi.com

The accumulation of intracellular cAMP leads to the activation of its downstream effectors, most notably Protein Kinase A (PKA). nih.govnih.gov In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. researchgate.net The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation and activation of the catalytic subunits. researchgate.net Studies have demonstrated that Roflumilast treatment enhances PKA activity. nih.gov This activation of PKA is a critical step in mediating the subsequent cellular responses. nih.gov

Activated PKA can phosphorylate various downstream substrates, including transcription factors, which in turn modulate gene expression. nih.gov One of the key downstream targets of the cAMP/PKA pathway is the cAMP response element-binding protein (CREB). nih.govnih.gov Roflumilast has been shown to promote the phosphorylation of CREB, indicating activation of this pathway. nih.gov Phosphorylated CREB can then bind to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription. nih.gov

Furthermore, the cAMP signaling cascade can influence other signaling pathways. For instance, PKA can activate NF-κB signaling by phosphorylating the p65 subunit, which is involved in the expression of inflammatory mediators. pnas.org Roflumilast has also been shown to upregulate the expression of genes involved in antioxidant defense, such as those in the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, and sirtuin-1. physiology.orgnih.gov In human lung fibroblasts, Roflumilast, in combination with prostaglandin (B15479496) E2, increased VEGF mRNA levels, an effect that was dependent on the cAMP/PKA pathway and required new RNA synthesis. atsjournals.org

Mechanisms of Anti-inflammatory Action at a Cellular Level

The elevation of cAMP in inflammatory cells is the primary mechanism behind the anti-inflammatory effects of PDE4 inhibitors like Roflumilast. bpsbioscience.comopenrespiratorymedicinejournal.com These effects are observed across a wide range of immune and structural cells involved in inflammatory processes. rndsystems.com

Roflumilast has been shown to suppress a variety of functions in neutrophils, including the release of proteases and myeloperoxidase, production of oxygen radicals, and adhesion to endothelial cells. nih.gov It also inhibits the release of inflammatory cytokines, such as TNF-α, from monocytes and macrophages. amegroups.cnfrontiersin.org In lymphocytes, Roflumilast can suppress the proliferation of both CD4+ and CD8+ T cells and inhibit the release of various cytokines. nih.gov Studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have shown that Roflumilast treatment leads to a reduction in the numbers of both neutrophils and eosinophils in sputum. nih.govamegroups.cn Specifically, a significant reduction in eosinophils in bronchial biopsy samples has been observed. nih.gov

Summary of Cellular Anti-inflammatory Effects of Roflumilast
Cell TypeEffectMediators/Processes Inhibited
NeutrophilsInhibition of activation and function nih.govProtease and myeloperoxidase release, oxygen radical production, adhesion nih.gov
EosinophilsReduction in cell counts nih.govnih.govRecruitment to inflammatory sites nih.gov
Monocytes/MacrophagesInhibition of cytokine release amegroups.cnTNF-α, chemokines (CCL2, CCL3, CCL4, CXCL10) amegroups.cn
T-Lymphocytes (CD4+/CD8+)Suppression of proliferation and cytokine release nih.govCell proliferation, various cytokines nih.gov
Human Lung FibroblastsModulation of function caymanchem.comReduces TNF-α-induced ICAM-1 and eotaxin levels caymanchem.com

Modulation of Leukocyte Function (e.g., Neutrophils, Monocytes, Lymphocytes)

Roflumilast and its N-oxide metabolite have been shown to exert significant modulatory effects on various functions of key leukocytes involved in inflammatory processes.

Neutrophils: In human neutrophils, Roflumilast and Roflumilast N-oxide suppress a range of pro-inflammatory activities. researchgate.net They inhibit the release of leukotriene B4 (LTB4) and reactive oxygen species (ROS). researchgate.netpom.go.idfrontiersin.org Studies have demonstrated that Roflumilast N-oxide can inhibit the surface expression of CD11b on human neutrophils, a key adhesion molecule involved in their recruitment to inflammatory sites. nih.gov Furthermore, Roflumilast has been shown to reduce neutrophil accumulation in the lungs in response to inflammatory stimuli like tobacco smoke in animal models. In patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with Roflumilast led to a reduction in sputum neutrophils. pom.go.ideuropa.eudovepress.com The active metabolite, Roflumilast N-oxide, also impairs the prothrombotic functions of polymorphonuclear leukocytes (PMNs). nih.gov

Monocytes and Macrophages: Roflumilast inhibits the release of tumor necrosis factor-alpha (TNF-α) from monocytes and macrophages upon stimulation. mdpi.comresearchgate.net Specifically, Roflumilast and its N-oxide metabolite have been shown to reduce the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide (LPS). nih.gov This action helps to dampen the inflammatory cascade orchestrated by these cells. nih.gov

Interactive Table: Effect of Roflumilast and its N-oxide on Leukocyte Function

Cell Type Function Modulated Compound Finding
Neutrophils LTB4 Synthesis Roflumilast Inhibits LTB4 synthesis with an IC50 of 2 nM. targetmol.com
ROS Generation Roflumilast Blocks fMLP-stimulated ROS generation with an IC35 of 4 nM. targetmol.com
Adhesion Roflumilast N-oxide Reduces adherence of PMNL to HUVEC with an IC50 of 3.2 nM. ncats.io
Cell Influx Roflumilast Decreased neutrophil accumulation in bronchoalveolar lavage fluid in animal models.
Monocytes TNF-α Production Roflumilast Impedes LPS-induced TNF-α production with an IC40 of 21 nM. targetmol.com
Lymphocytes CD4+ T Cell Proliferation Roflumilast Inhibits anti-CD3/anti-CD28 antibody-stimulated proliferation with an IC30 of 7 nM. targetmol.com
Cytokine Synthesis (IL-2) Roflumilast Suppresses IL-2 synthesis with an IC20 of 1 nM. targetmol.com

Inhibition of Pro-inflammatory Mediator Release (e.g., TNF-α, LTB4, ROS)

A cornerstone of the anti-inflammatory action of Roflumilast and its active metabolite is the inhibition of the release of a wide array of pro-inflammatory mediators from various immune cells. This is a direct consequence of elevated intracellular cAMP levels. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α): Roflumilast has been consistently shown to inhibit the production and release of TNF-α from multiple cell types. This includes human monocytes, macrophages, and dendritic cells. mdpi.comresearchgate.net In human lung macrophages stimulated with LPS, both Roflumilast and Roflumilast N-oxide effectively reduced the release of TNF-α. nih.gov This inhibitory effect on TNF-α is a key mechanism underlying its anti-inflammatory properties in chronic inflammatory diseases. mdpi.com

Leukotriene B4 (LTB4): LTB4 is a potent lipid mediator that plays a crucial role in neutrophil chemotaxis and activation. Roflumilast has demonstrated potent inhibition of LTB4 synthesis in human neutrophils. frontiersin.orgtargetmol.com Upon in vitro stimulation, both Roflumilast and its N-oxide metabolite suppress the release of LTB4 from human neutrophils. pom.go.ideuropa.eu

Reactive Oxygen Species (ROS): The generation of ROS, or oxidative burst, by inflammatory cells like neutrophils and eosinophils is a key component of the inflammatory response that can also lead to tissue damage. Roflumilast has been shown to block the generation of ROS in both fMLP-stimulated eosinophils and neutrophils. researchgate.nettargetmol.com In vitro studies confirm that both Roflumilast and its N-oxide metabolite suppress the release of ROS from human neutrophils. pom.go.ideuropa.eu

Interactive Table: Inhibition of Pro-inflammatory Mediators by Roflumilast

Mediator Cell Type Compound Potency (ICx value)
TNF-α Human Monocytes Roflumilast IC40: 21 nM targetmol.com
Human Monocyte-derived Dendritic Cells Roflumilast IC20: 5 nM targetmol.com
LTB4 Human Neutrophils Roflumilast IC50: 2 nM targetmol.com
ROS Human Neutrophils Roflumilast IC35: 4 nM targetmol.com
Human Eosinophils Roflumilast IC35: 7 nM targetmol.com

Effects on Immune Cell Activation and Chemotaxis

Roflumilast and its derivatives interfere with the critical processes of immune cell activation and their directed migration to sites of inflammation, known as chemotaxis.

Immune Cell Activation: By increasing intracellular cAMP, Roflumilast can inhibit the activation of various immune cells. For instance, it inhibits the activation of CD4+ T cells stimulated by anti-CD3 and anti-CD28 antibodies. targetmol.com This leads to a downstream reduction in the production of several key cytokines that drive inflammatory responses. researchgate.netnih.gov The inhibition of eosinophil activation is another important effect, which can directly reduce inflammation. dovepress.comnih.gov

Chemotaxis: PDE4 inhibitors are known to suppress the chemotaxis of inflammatory cells. mdpi.com Roflumilast has been shown to inhibit the chemotaxis of neutrophils. dovepress.comnih.gov This is achieved, in part, by disrupting the signaling pathways that guide these cells toward chemoattractants. Research has shown that Roflumilast N-oxide and Rolipram inhibit the migration of neutrophils towards chemoattractants like CXCL1 and LTB4 in a concentration-dependent manner. atsjournals.org This effect is mediated through a cAMP-dependent mechanism that requires the activation of Epac1 (exchange protein directly activated by cAMP 1). atsjournals.org Furthermore, PDE4 inhibitors can suppress fibroblast chemotaxis, which is relevant in tissue remodeling associated with chronic inflammation. tandfonline.com

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Responses

In vitro experiments using human primary cells and cell lines have been crucial in elucidating the cellular pharmacology of Roflumilast (B1684550). These studies demonstrate its broad anti-inflammatory and immunomodulatory effects across a range of cell types involved in inflammatory diseases. researchgate.net

Roflumilast has demonstrated potent activity on numerous inflammatory cells. In human neutrophils, it inhibits the formation of leukotriene B4 (LTB4) and reactive oxygen species (ROS). researchgate.netchemfaces.comfrontiersin.org The compound and its primary active metabolite, Roflumilast N-oxide, effectively suppress various functions of neutrophils, monocytes, macrophages, dendritic cells, eosinophils, and both CD4+ and CD8+ T-lymphocytes. researchgate.netnih.gov This broad cellular activity underscores its potential to interfere with multiple aspects of an inflammatory response. nih.gov The inhibitory effects of Roflumilast on different cell types are consistently observed within a narrow concentration range. researchgate.net

A key mechanism of Roflumilast's anti-inflammatory action is its ability to inhibit the production and release of pro-inflammatory cytokines and chemokines. In lipopolysaccharide (LPS)-stimulated human lung macrophages, Roflumilast and Roflumilast N-oxide significantly reduce the release of Tumor Necrosis Factor-alpha (TNF-α) and chemokines such as CCL2, CCL3, CCL4, and CXCL10. nih.gov Similarly, it suppresses TNF-α synthesis in monocytes and dendritic cells. researchgate.netchemfaces.comfrontiersin.org Studies on stimulated human CD4+ T cells show that Roflumilast inhibits the release of Interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma (IFN-γ). researchgate.netchemfaces.com This inhibition of a wide spectrum of inflammatory mediators from different immune cells highlights its comprehensive anti-inflammatory effect. europa.eueuropa.eunih.gov However, some studies have noted that Roflumilast did not affect the release of IL-8 from isolated epithelial cells. tandfonline.com

Table 1: Effect of Roflumilast on Cytokine and Mediator Release in Human Cells

Cell Type Stimulus Inhibited Mediator Potency (IC₅₀/IC-Value)
Neutrophils fMLP Leukotriene B₄ (LTB₄) 2 nM caymanchem.com
Monocytes Lipopolysaccharide (LPS) Tumor Necrosis Factor-α (TNF-α) 3 - 21 nM researchgate.net
Lung Macrophages Lipopolysaccharide (LPS) TNF-α, CCL2, CCL3, CCL4, CXCL10 Partial inhibition nih.gov
Dendritic Cells Lipopolysaccharide (LPS) Tumor Necrosis Factor-α (TNF-α) 3 - 21 nM researchgate.net
CD4⁺ T Cells Anti-CD3/Anti-CD28 IL-2, IL-4, IL-5, IFN-γ 7 nM (IC₃₀ for proliferation) caymanchem.com

This table is interactive. You can sort the columns by clicking on the headers.

Beyond suppressing inflammatory mediators, Roflumilast exhibits significant immunomodulatory properties. researchgate.netchemfaces.com It has been shown to inhibit the proliferation of CD4+ T cells stimulated via the T-cell receptor. nih.govcaymanchem.com The relative potency of Roflumilast and its N-oxide on monocytes, CD4+ T cells, and dendritic cells is substantially higher compared to earlier generation PDE4 inhibitors, suggesting an improved immunomodulatory potential. researchgate.net These actions on key cells of the adaptive immune system indicate that its effects extend beyond innate inflammatory responses to modulate more specific, long-term immune processes.

In Vivo Studies in Preclinical Models of Inflammatory Conditions

The anti-inflammatory effects of Roflumilast observed in vitro have been confirmed in various preclinical animal models of inflammatory diseases. These studies provide insight into the compound's efficacy in a complex biological system, excluding direct clinical outcomes.

In rodent models, Roflumilast effectively attenuates inflammation triggered by various stimuli. In mice challenged with lipopolysaccharide (LPS), Roflumilast treatment inhibited the increase in bronchoalveolar lavage (BAL) levels of TNF-α. nih.gov It also showed potent anti-inflammatory effects in antigen-induced models of airway inflammation in Brown Norway rats. frontiersin.orgresearchgate.net Furthermore, in a rat model of ulcerative colitis, Roflumilast improved colon histologic scores and suppressed the production of inflammatory mediators. frontiersin.org These findings from different models demonstrate Roflumilast's ability to suppress inflammatory processes in vivo. nih.govopenaccessjournals.com

Table 2: Effect of Roflumilast on Inflammatory Cell Infiltration in Animal Models

Animal Model Inflammatory Stimulus Tissue/Fluid Analyzed Effect on Cell Infiltration
BALB/c Mice Lipopolysaccharide (LPS) Bronchoalveolar Lavage (BAL) & Lung Tissue Inhibition of neutrophil influx nih.gov
Brown Norway Rats Antigen Challenge Bronchoalveolar Lavage (BAL) Inhibition of eosinophil and neutrophil influx researchgate.netopenaccessjournals.com
Mice Cigarette Smoke Lungs Prevention of inflammatory cell infiltration caymanchem.com

This table is interactive. You can sort the columns by clicking on the headers.

Bronchodilatory Activity in Experimental Airway Models

Following a comprehensive search of scientific literature and publicly available data, no preclinical studies evaluating the bronchodilatory activity of the specific chemical compound "5-Dechloro Roflumilast" in experimental airway models were identified.

Research in this area has focused extensively on the parent compound, roflumilast, and its primary active metabolite, roflumilast N-oxide. These molecules have been the subject of numerous investigations to characterize their potential to relax airway smooth muscle and alleviate bronchoconstriction. However, specific data on the 5-dechloro derivative is not present in the reviewed scientific record.

Therefore, it is not possible to provide detailed research findings or construct data tables related to the bronchodilatory effects of this compound at this time. The available scientific information centers on roflumilast as the active therapeutic agent.

Metabolic Pathways and Enzyme Interactions

Biotransformation Processes of Roflumilast (B1684550) to its N-oxide Metabolite

The conversion of Roflumilast to its active N-oxide metabolite is predominantly carried out by the cytochrome P450 (CYP) enzyme system. smw.ch In vitro studies and clinical drug-drug interaction studies have identified CYP1A2 and CYP3A4 as the principal enzymes responsible for this N-oxidation reaction. fda.govfda.goveuropa.eudrugbank.comnih.gov While both enzymes mediate this key metabolic step, they appear to be the most active contributors to the formation of Roflumilast N-oxide. nih.gov

The resulting Roflumilast N-oxide is further metabolized, in part by CYP3A4 and CYP2C19, before undergoing subsequent conjugation reactions. smw.chnih.gov The involvement of multiple CYP isoforms highlights the complex nature of Roflumilast's metabolic clearance.

Table 1: Key Enzymes and Metabolites in Roflumilast Biotransformation

Parent CompoundMetabolic ProcessKey EnzymesPrimary Metabolite(s)
RoflumilastN-oxidation (Phase I)CYP1A2, CYP3A4 fda.goveuropa.eunih.govRoflumilast N-oxide europa.eudrugbank.com
Roflumilast N-oxideFurther Metabolism (Phase I)CYP3A4, CYP2C19 smw.chnih.gov-
Roflumilast N-oxideConjugation (Phase II)UGTs (inferred)Roflumilast N-oxide glucuronide fda.govrxlist.com

Following Phase I metabolism, Roflumilast and its metabolites undergo Phase II conjugation reactions. smw.chnih.gov Glucuronidation is a significant pathway in this stage. The active metabolite, Roflumilast N-oxide, can be conjugated to form Roflumilast N-oxide glucuronide. fda.govnih.govrxlist.com Another detected conjugated metabolite is 4-amino-3,5-dichloropyridine (B195902) N-oxide glucuronide. fda.govnih.gov These conjugated metabolites are generally inactive and more water-soluble, facilitating their excretion from the body, primarily via the urine. smw.cheuropa.eu While Roflumilast itself is not detected in urine, its conjugated metabolites are present. fda.govrxlist.comfda.gov

Potential Metabolic Fate of 5-Dechloro Roflumilast in Biological Systems

This compound is an impurity of Roflumilast, characterized by the absence of one of the two chlorine atoms on the pyridine (B92270) ring. Specific research on its metabolic fate is limited in publicly available literature.

There are no direct studies identifying the specific metabolic pathways of this compound. However, based on the extensive data from the parent compound, a hypothetical metabolic route can be proposed. It is plausible that this compound would also undergo N-oxidation via CYP enzymes, similar to Roflumilast. The removal of a chlorine atom, an electron-withdrawing group, from the dichloropyridine ring would alter the electron density of the molecule. This structural change could potentially influence the rate and regioselectivity of metabolism by CYP enzymes like CYP1A2 and CYP3A4. The resulting N-oxide would likely undergo subsequent Phase II conjugation reactions, such as glucuronidation, leading to its excretion. Without empirical data, the precise metabolites remain unidentified.

Direct comparative data on the metabolic stability of this compound versus Roflumilast is not available in the reviewed scientific literature. However, studies on other Roflumilast analogs have shown that structural modifications can significantly impact metabolic stability. For instance, research on new synthetic analogs demonstrated that changes to the molecule could result in compounds that were metabolically more stable than Roflumilast, exhibiting a longer in vitro half-life. nih.gov This suggests that the stability of this compound likely differs from that of the parent compound due to the structural change, but the exact nature and magnitude of this difference are unknown without specific experimental investigation.

Structure Activity Relationship Sar Studies of 5 Dechloro Roflumilast

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In the context of phosphodiesterase 4 (PDE4) inhibitors, SAR studies on the roflumilast (B1684550) scaffold have provided critical insights into the molecular features required for high-potency inhibition. This section explores the implications of removing the chlorine atom from the 5-position of the pyridinyl ring of roflumilast.

Advanced Analytical Characterization in Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research Batches

In a research context, the definitive identification and structural elucidation of 5-Dechloro Roflumilast (B1684550), along with the assessment of its purity, rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide orthogonal information, which, when combined, offers a high degree of confidence in the compound's identity and quality. The structural confirmation of Roflumilast and its related impurities is typically achieved through methods including elemental analysis, Infrared (IR) and Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). jocpr.comfda.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the principal chromatographic techniques for assessing the purity of research batches. ijacskros.com These methods are adept at separating the main compound from closely related impurities. asianpubs.org For instance, stability-indicating reverse-phase UPLC methods have been developed for Roflumilast that can effectively resolve the parent drug from its various related substances and degradation products. ijacskros.com Such methods typically utilize a C18 column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijacskros.comasianpubs.orgbezmialemscience.org The purity assessment is performed by monitoring the eluent at a specific UV wavelength, where the analyte shows maximum absorbance. ijacskros.com

Spectroscopic techniques provide detailed structural information. IR spectroscopy is used to identify characteristic functional groups within the molecule. jocpr.comresearchgate.net ¹H NMR spectroscopy provides information on the number and environment of protons, which is crucial for confirming the molecular structure, such as the absence of a chlorine atom at the C5 position of the pyridinyl ring compared to Roflumilast. jocpr.com

TechniquePurpose in ResearchKey Findings/Application
HPLC/UPLC Purity assessment, Separation of impurities, AssayEstablishes the purity profile of a research batch by separating 5-Dechloro Roflumilast from the parent drug and other related substances. ijacskros.comasianpubs.org
IR Spectroscopy Functional group identificationConfirms the presence of key functional groups (e.g., C=O, N-H, C-O) consistent with the proposed structure. jocpr.com
NMR Spectroscopy Definitive structural elucidationProvides detailed information on the chemical environment of atoms (¹H, ¹³C), confirming the precise molecular structure and distinguishing it from isomers. jocpr.comresearchgate.net
Mass Spectrometry (MS) Molecular weight determination, Structural confirmationProvides the exact mass of the molecule, confirming its elemental composition (C₁₇H₁₅ClF₂N₂O₃). pharmaffiliates.comsimsonpharma.comweblivelink.com Fragmentation patterns help in structural verification. fda.gov

Mass Spectrometry for Metabolite Identification and Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the dominant analytical tool for identifying and profiling metabolites in drug discovery and development. nih.govthermofisher.com While specific metabolic profiling studies on this compound are not extensively documented, the methodologies applied to its parent compound, Roflumilast, provide the framework for such investigations. The primary goal is to identify metabolic "hot-spots" and characterize the biotransformation products of the compound. nih.gov

The process involves incubating the compound with in vitro systems (like liver microsomes) or analyzing samples from in vivo preclinical studies. nih.gov High-resolution mass spectrometry (HRMS) is critical for this work, as it provides accurate mass measurements that allow for the determination of the elemental composition of potential metabolites. uab.edu Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragmentation pattern provides clues to its chemical structure, such as the site of metabolic modification (e.g., oxidation, glucuronidation). nih.govthermofisher.com

For Roflumilast, metabolism is extensive and primarily occurs via cytochrome P450 (CYP) enzymes, leading to the formation of its main active metabolite, Roflumilast N-oxide. drugs.comopenaccessjournals.comsci-hub.se A similar approach would be used to investigate the metabolism of this compound, identifying potential oxidative or conjugative metabolites. Advanced MS techniques can help differentiate between isomeric metabolites, which is a common challenge in metabolite identification. thermofisher.com

Mass Spectrometry TechniqueRole in Metabolite ProfilingDetails
LC-MS (Full Scan) Detection of Potential MetabolitesChromatographically separates metabolites from the parent compound and matrix components before MS detection. Allows for the creation of a profile of all detectable drug-related material. thermofisher.com
High-Resolution MS (HRMS) Elemental Composition DeterminationProvides highly accurate mass measurements (<5 ppm error), enabling the confident assignment of molecular formulas to metabolites. uab.edu
Tandem MS (MS/MS) Structural ElucidationFragments selected metabolite ions to produce characteristic product ion spectra. These spectra are interpreted to determine the site of metabolic modification on the molecule. nih.gov
LC-MSⁿ Detailed Structural AnalysisInvolves multiple stages of fragmentation to provide deeper structural insights, which is particularly useful for complex metabolites or for distinguishing between isomers. thermofisher.com

Quantitative Analysis in Biological Matrices for Preclinical Pharmacokinetic Research

For preclinical pharmacokinetic (PK) research, it is essential to have robust and validated analytical methods to quantify the concentration of a compound and its key metabolites over time in biological matrices such as plasma, blood, and urine. simsonpharma.comgoogleapis.com This data is crucial for determining parameters like absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. ijacskros.com

While a specific validated assay for this compound is not described in the available literature, the development of such a method would follow established principles. The method for Roflumilast and its primary metabolite, Roflumilast N-oxide, serves as a template. nih.gov The process involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the complex biological matrix. An internal standard is added to correct for variability during sample processing and analysis. bezmialemscience.org

The prepared sample is then injected into an LC-MS/MS system. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. This provides exceptional selectivity and allows for accurate quantification even at the low concentrations often encountered in PK studies. ijacskros.com Method validation is performed according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.

ParameterTypical LC-MS/MS Method Details for Quantitative Bioanalysis
Chromatography Reverse-phase UPLC or HPLC
Column C18 analytical column (e.g., 50-100 mm length, <3 µm particle size) ijacskros.com
Mobile Phase Gradient elution with an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) asianpubs.orgbezmialemscience.org
Ionization Source Electrospray Ionization (ESI), typically in positive mode
Mass Spectrometer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
Biological Matrix Plasma, Blood, Urine
Sample Preparation Protein Precipitation, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE)
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar compound bezmialemscience.org

Theoretical and Investigative Applications Beyond Primary Research Focus

Exploratory Studies in Neuroinflammation and Cognitive Function Models

The parent compound, roflumilast (B1684550), has demonstrated neuroprotective and cognitive-enhancing effects in preclinical models, largely attributed to its anti-inflammatory properties and its ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) signaling. alzdiscovery.orgnih.govnih.gov These findings lay the groundwork for investigating whether 5-Dechloro Roflumilast shares or diverges from these activities.

Exploratory studies could assess the potential of this compound to:

Reduce pro-inflammatory cytokine production: In models of neuroinflammation, such as those mimicking Alzheimer's disease or stroke, the efficacy of this compound in decreasing levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other inflammatory mediators could be evaluated. nih.gov

Modulate microglial activity: Microglia, the primary immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. arvojournals.org Investigating the effect of this compound on microglial activation and phenotype switching would be a key area of research.

Improve cognitive performance: Utilizing established behavioral tests in animal models, such as the Morris water maze or novel object recognition tasks, would allow for the assessment of this compound's impact on learning and memory. alzdiscovery.orgnih.gov

Table 1: Investigational Parameters for this compound in Neuroinflammation and Cognition

Research Area Model System Key Parameters to Investigate Potential Outcome
Neuroinflammation In vitro (e.g., microglial cell cultures) TNF-α, IL-1β, IL-6, Nitric Oxide (NO) levels Reduction in pro-inflammatory markers
In vivo (e.g., rodent models of neurodegeneration) Glial activation, inflammatory cell infiltration Attenuation of neuroinflammatory responses
Cognitive Function In vivo (e.g., APP/PS1 mouse model of Alzheimer's) Performance in Morris water maze, novel object recognition Improvement in learning and memory deficits
Hippocampal levels of cAMP, p-CREB, BDNF Enhancement of synaptic plasticity markers

Investigation of Metabolic Regulation and Energy Homeostasis in Preclinical Models

Roflumilast has been shown to influence weight management and glucose metabolism, suggesting a role for PDE4 inhibition in metabolic control. researchgate.netnih.gov This provides a compelling reason to investigate the metabolic effects of this compound. Preclinical studies could be designed to determine its impact on energy balance and related metabolic parameters.

Key areas for investigation include:

Adipogenesis and Lipolysis: Examining the effect of this compound on the differentiation of pre-adipocytes into mature fat cells and the breakdown of stored fats. nih.gov

Energy Expenditure: Measuring changes in total energy expenditure, resting metabolic rate, and physical activity in preclinical models treated with the compound. nih.gov

Glucose Homeostasis: Assessing the influence of this compound on blood glucose levels, insulin (B600854) sensitivity, and glucose tolerance. researchgate.net

Potential Interactions with Other Signaling Pathways (e.g., NF-κB, AMPK/SIRT1)

The biological effects of PDE4 inhibitors are not solely mediated by cAMP elevation but also involve crosstalk with other critical intracellular signaling pathways. Understanding these interactions is crucial for elucidating the full spectrum of this compound's potential activities.

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Roflumilast has been shown to inhibit NF-κB activation. nih.govnih.gov Investigating whether this compound also modulates this pathway could provide insights into its anti-inflammatory potential.

AMPK/SIRT1 Pathway: The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are key sensors and regulators of cellular energy status. nih.govnih.gov Roflumilast has been found to suppress adipogenesis through an AMPK-mediated pathway. nih.gov Exploring the interaction of this compound with the AMPK/SIRT1 axis could reveal its potential in metabolic regulation and cellular longevity.

Table 2: Potential Signaling Pathway Interactions of this compound

Signaling Pathway Known Role of Parent Compound (Roflumilast) Potential Investigative Focus for this compound
NF-κB Inhibition of NF-κB activation, leading to reduced pro-inflammatory gene expression. nih.govnih.gov Quantifying the inhibitory effect on NF-κB translocation and target gene expression to assess anti-inflammatory potency.
AMPK Activation of AMPK, leading to suppression of adipogenesis and promotion of lipolysis. nih.gov Determining the extent of AMPK activation and its downstream effects on metabolic enzymes and gene expression.
SIRT1 The interaction is less directly established but is linked to AMPK and metabolic regulation. nih.gov Investigating the influence on SIRT1 activity and its role in mediating potential effects on mitochondrial function and cellular stress responses.

Future Research Directions for 5 Dechloro Roflumilast

Elucidation of Comprehensive Pharmacological Profiles

A foundational step in evaluating the therapeutic potential of 5-Dechloro Roflumilast (B1684550) is to establish its detailed pharmacological profile. Roflumilast and its primary active metabolite, Roflumilast N-oxide, are selective inhibitors of PDE4, an enzyme critical in the inflammatory cascade. nih.gov PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects. nih.govdrugbank.com

Table 1: Comparative PDE4 Inhibition Data

Compound In Vitro Potency (Relative) In Vivo Contribution Key Target Cells
Roflumilast High (IC50 ~0.8 nM) medicaljournalssweden.se Minor Inflammatory & structural cells
Roflumilast N-oxide Moderate (3x less potent than Roflumilast) rxlist.com Major (10-fold greater AUC) europa.eurxlist.com Inflammatory & structural cells

Furthermore, the "off-target" effects of 5-Dechloro Roflumilast on other phosphodiesterase enzymes (PDE1, 2, 3, 5) should be thoroughly investigated to confirm its selectivity. Understanding its impact on various inflammatory cells—such as neutrophils, macrophages, T cells, and endothelial cells—will provide a clearer picture of its potential anti-inflammatory spectrum.

Further Investigation of Metabolic Transformations and Enzyme Specificity

The metabolic pathway of Roflumilast is well-documented, involving extensive phase 1 and phase 2 reactions. The primary metabolic step is the N-oxidation of Roflumilast to Roflumilast N-oxide, a reaction mediated predominantly by cytochrome P450 enzymes CYP3A4 and CYP1A2. nih.goveuropa.eueuropa.eu

The origin of this compound, whether it is a metabolite formed in humans or a synthetic impurity, needs to be clarified. If it is a metabolite, research should focus on identifying the specific CYP enzymes responsible for the dechlorination step. This involves in vitro studies using human liver microsomes and a panel of recombinant CYP enzymes to pinpoint the catalysts. Understanding this pathway is crucial, as interactions with other drugs that inhibit or induce these enzymes could alter the compound's formation and clearance. drugs.com Conversely, it is also important to determine if this compound itself inhibits or induces major CYP enzymes, which could affect the metabolism of co-administered drugs. europa.eu

Advanced SAR Studies to Optimize Desired Biological Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.gov The Roflumilast molecule contains a 3,5-dichloropyridine (B137275) moiety, and the presence of chlorine atoms can significantly influence a drug's properties, including lipophilicity, metabolic stability, and binding affinity. nih.govsci-hub.se

The removal of the chlorine atom at the 5-position to create this compound warrants a detailed SAR investigation. This research should aim to understand how this structural modification affects its binding to the active site of PDE4 subtypes. It is plausible that the absence of this chlorine atom could alter the compound's inhibitory profile, potentially leading to enhanced selectivity for a specific PDE4 subtype, such as PDE4B, which is highly expressed in immune and lung cells. bmj.com The development of analogs based on the this compound scaffold could lead to new pharmacophores with an improved therapeutic index. researchgate.net

Table 2: Key Structural Features and Their Potential Roles

Structural Moiety Compound Potential Role Research Question for this compound
Dichloropyridine Ring Roflumilast Anchoring within PDE4 active site, metabolic stability. nih.govnih.gov How does the removal of one chlorine atom affect binding affinity and subtype selectivity?
Cyclopropylmethoxy Group Roflumilast Potency and interaction with the active site. nih.gov Is this group's contribution altered by the change on the pyridine (B92270) ring?

Exploration of Novel Preclinical Disease Models Replicating Specific Inflammatory Pathways

PDE4 inhibitors have shown efficacy in a wide array of preclinical models of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and arthritis. nih.govnih.gov Roflumilast has demonstrated anti-inflammatory and anti-fibrotic effects in models of lung fibrosis and has been shown to reduce inflammatory markers in various tissues. bmj.com

Future research on this compound should utilize a diverse range of preclinical models to explore its therapeutic potential. Beyond standard models, there is a need to employ novel and more specific models that replicate distinct inflammatory pathways. For instance, models focusing on specific T-cell-driven inflammation, such as the IL-23 injection model for psoriasis, could reveal nuanced differences in efficacy compared to broader inflammation models. medicaljournalssweden.se Similarly, exploring its effects in models of neuroinflammation, such as those used for Alzheimer's disease where PDE4B inhibition has shown promise, could open new therapeutic avenues. researchgate.net Comparing the efficacy of this compound in these specialized models against Roflumilast and other PDE4 inhibitors will be critical to identifying its unique therapeutic niche. medicaljournalssweden.se

Q & A

Q. How should researchers design studies to evaluate combination therapies (e.g., roflumilast + LABA/ICS)?

  • Methodological Answer :
  • Factorial Design : Test additive vs. synergistic effects (e.g., roflumilast + tiotropium vs. monotherapy ).
  • PK/PD Modeling : Simulate drug-drug interactions using NONMEM to optimize dosing schedules .
  • Safety Monitoring : Prioritize ECG monitoring for QTc prolongation in polypharmacy cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.